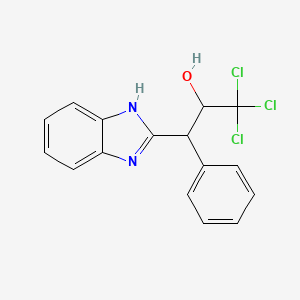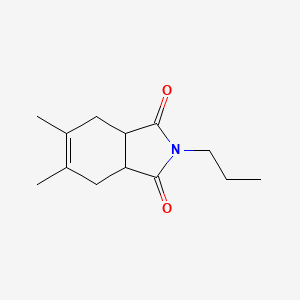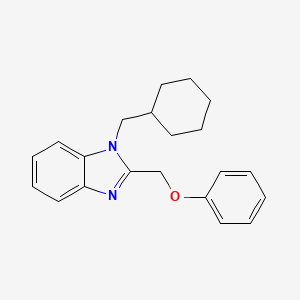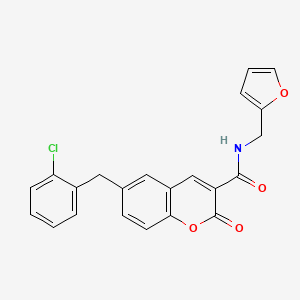
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, also known as TCBZ, is a benzimidazole derivative that has been studied for its potential use as an anthelmintic agent. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. TCBZ has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms.
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is not fully understood. It is believed to act by disrupting the metabolism of the parasite, leading to its death. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to inhibit the activity of fumarate reductase, an enzyme involved in the energy metabolism of the parasite. This inhibition leads to a decrease in the production of ATP, which is essential for the survival of the parasite.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of fumarate reductase, as mentioned above. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to an increase in the bioavailability of other drugs and xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is its broad-spectrum activity against a variety of parasitic worms. This makes it a potentially useful agent for the treatment of a range of parasitic infections. However, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has some limitations as well. It is insoluble in water, which can make it difficult to administer. Additionally, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have some toxicity in animals, which may limit its use in humans.
Orientations Futures
There are a number of potential future directions for research on 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol. One area of interest is the development of new formulations of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that are more soluble in water, which would make it easier to administer. Another area of interest is the development of new analogs of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that have improved activity against parasitic worms. Additionally, further research is needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential use of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol in the treatment of cancer, which has shown promise in preclinical studies.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been extensively studied for its potential use as an anthelmintic agent. It has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O/c17-16(18,19)14(22)13(10-6-2-1-3-7-10)15-20-11-8-4-5-9-12(11)21-15/h1-9,13-14,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZUWTTYBMUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)C(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4185706.png)
![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)
![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4185743.png)
![ethyl 4-[(4-{[benzyl(methyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4185749.png)
![2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B4185760.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4185767.png)
![4-chloro-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4185773.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4185795.png)
![3-({5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B4185798.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)
